Chloromethyl morpholine-4-carboxylate
Overview
Description
Chloromethyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C6H10ClNO3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
N-(2-chloroethyl)morpholine-4-carboxamide, a derivative of chloromethyl morpholine-4-carboxylate, demonstrates significant effectiveness as a corrosion inhibitor for mild steel in acidic environments. This compound, alongside others like N-(2-chloroethyl)tiomorpholine-4-carboxamide and N,N-bis(2-chloroethyl)piperazine-1,4-dicarboxamide, was studied using atomic absorption spectroscopy, gravimetry, and thermometry. The efficiency of these compounds as corrosion inhibitors was established, with increased efficacy at higher concentrations and lower temperatures (Nnaji et al., 2017).
Synthesis and Complexation with Metals
Chloromethyl morpholine derivatives have been utilized in synthesizing complex compounds with metals. For instance, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with organometallic reactants led to the creation of novel compounds, which were then complexed with palladium(II) and mercury(II). These compounds are significant due to their unique structural properties and potential applications in material science and chemistry (Singh et al., 2000).
Role in Synthetic Chemistry
This compound and its derivatives play a crucial role in synthetic chemistry. They have been used in various reactions, including nucleophilic substitution and rearrangement processes, to create a wide range of novel compounds. This versatility underscores the compound's importance in developing new materials and pharmaceuticals (Zagorevskii et al., 1980).
Pharmaceutical Applications
In the pharmaceutical industry, this compound derivatives have been synthesized for potential use in medication development. For example, derivatives have been created as part of efforts to develop new quinazolinone-based compounds. These efforts showcase the compound's relevance in creating novel pharmaceutical agents (Acharyulu et al., 2008).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a closely related compound, was synthesized for use in peptidomimetic chemistry. Its synthesis and compatibility with solid-phase peptide synthesis highlight its potential in creating peptide-like structures for various applications, including drug development (Sladojevich et al., 2007).
Safety and Hazards
Chloromethyl morpholine-4-carboxylate is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and skin thoroughly after handling .
Properties
IUPAC Name |
chloromethyl morpholine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLWSDJXYETLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291222 | |
Record name | Chloromethyl 4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93765-68-5 | |
Record name | Chloromethyl 4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93765-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl 4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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